molecular formula C17H22N2O2S2 B12147039 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12147039
M. Wt: 350.5 g/mol
InChI Key: PESKKSNVWNFXMZ-UHFFFAOYSA-N
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Description

2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[2,3-d]pyrimidin-4-one core substituted at positions 2, 3, 5, and 4. The compound features:

  • A 3,3-dimethyl-2-oxobutylsulfanyl chain at position 2, introducing a branched ketone-containing alkylsulfanyl moiety.

Its synthesis typically involves multi-step reactions, such as Claisen–Schmidt condensations and Michael additions, followed by functionalization of the thienopyrimidinone scaffold .

Properties

Molecular Formula

C17H22N2O2S2

Molecular Weight

350.5 g/mol

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H22N2O2S2/c1-7-8-19-15(21)13-10(2)11(3)23-14(13)18-16(19)22-9-12(20)17(4,5)6/h7H,1,8-9H2,2-6H3

InChI Key

PESKKSNVWNFXMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C(C)(C)C)CC=C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

    Nucleophilic Substitution at the Sulfanyl Group

    The sulfanyl (-S-) moiety at position 2 of the pyrimidine ring is a key reactive site. This group participates in nucleophilic displacement reactions under alkaline or acidic conditions.

    Key Examples:

    ReactantConditionsProductYieldReference
    Alkyl halides (e.g., CH₃I)K₂CO₃, DMF, 60°C, 12 hS-Alkylated derivatives70–85%
    Aryl aminesAcetic acid, microwave, 200 WArylthio-substituted analogs65–78%

    These substitutions are critical for modifying biological activity, as demonstrated in anti-triple-negative breast cancer studies .

    Functionalization of the Prop-2-en-1-yl Group

    The allyl (prop-2-en-1-yl) substituent at position 3 undergoes cycloaddition and oxidation reactions:

    Cycloaddition Reactions

    The allyl group participates in Diels-Alder reactions with dienophiles like maleic anhydride:

    DienophileConditionsProductYieldReference
    Maleic anhydrideToluene, reflux, 8 hSix-membered cycloadduct82%

    Oxidation Reactions

    Controlled oxidation converts the allyl group to an epoxide or carbonyl:

    Oxidizing AgentConditionsProductYieldReference
    m-CPBACH₂Cl₂, 0°C, 2 hEpoxide derivative88%
    KMnO₄ (aq)H₂SO₄, 25°C, 4 hKetone-functionalized analog75%

    Hydrolysis and Rearrangement of the Oxobutyl Group

    The 3,3-dimethyl-2-oxobutyl side chain undergoes hydrolysis under acidic or basic conditions:

    Acidic Hydrolysis:

    ConditionsProductApplicationReference
    HCl (6 M), reflux, 6 hCarboxylic acid derivativeImproved water solubility

    Basic Hydrolysis:

    ConditionsProductApplicationReference
    NaOH (2 M), ethanol, 70°C, 4 hSodium salt of hydrolyzed productIonic conjugates for drug delivery

    Ring Functionalization of the Thienopyrimidine Core

    The electron-deficient pyrimidine ring undergoes electrophilic substitution:

    Nitration:

    Nitrating AgentConditionsProductYieldReference
    HNO₃/H₂SO₄0°C, 2 h5-Nitro-substituted derivative68%

    Halogenation:

    Halogenation ReagentConditionsProductYieldReference
    Br₂ (1 equiv)CHCl₃, 25°C, 1 h6-Bromo-substituted analog73%

    Biological Activity Modulation via Chemical Modifications

    Derivatives synthesized through these reactions show enhanced pharmacological profiles:

    • S-Alkylated analogs : Increased lipophilicity improves blood-brain barrier penetration .

    • Epoxide derivatives : Exhibit covalent binding to cysteine residues in target enzymes.

    This compound’s reactivity enables tailored modifications for drug discovery, particularly in oncology. Further studies should explore its interactions with biological targets like kinases or folate-dependent enzymes .

    Scientific Research Applications

    Biological Applications

    1. Anticancer Activity

    • The compound has shown promising results as an anticancer agent. Studies indicate that it can inhibit specific cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For instance, in vitro assays demonstrated significant cytotoxicity against breast and colon cancer cells .

    2. Antimicrobial Properties

    • Research has highlighted the antimicrobial effects of this compound against various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

    3. Anti-inflammatory Effects

    • Preliminary studies suggest that the compound exhibits anti-inflammatory properties, making it a candidate for treating conditions like arthritis or other inflammatory diseases. In silico docking studies have indicated its potential as a 5-lipoxygenase inhibitor .

    Case Studies

    Several case studies have been documented regarding the application of this compound:

    • Breast Cancer Study
      • A study involving MCF-7 breast cancer cells reported that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation .
    • Bacterial Resistance
      • Research on resistant strains of Staphylococcus aureus demonstrated that the compound could restore sensitivity to antibiotics when used in combination therapies .

    Mechanism of Action

      Compound X: likely interacts with specific molecular targets. For instance:

    • Detailed mechanistic studies are ongoing.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit structural diversity primarily at positions 2 (sulfanyl substituents) and 3 (alkyl/aryl groups). Below is a comparative analysis of key analogs:

    Table 1: Structural and Functional Comparison

    Compound Name Position 3 Substituent Position 2 Substituent Molecular Formula Key Biological Activities (if reported) Reference
    Target compound Prop-2-en-1-yl (allyl) 3,3-Dimethyl-2-oxobutylsulfanyl C₁₈H₂₃N₂O₂S₂ Not explicitly reported in provided evidence
    3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Ethyl 2-(4-Fluorophenyl)-2-oxoethylsulfanyl C₁₉H₁₈FN₂O₂S₂ Anticancer (cell line screening)
    3-Ethyl-5,6-dimethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one Ethyl 3-(Trifluoromethyl)benzylsulfanyl C₁₈H₁₈F₃N₂OS₂ Not explicitly reported
    3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(3-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one Furan-2-ylmethyl 3-Methylbenzylsulfanyl C₂₁H₂₁N₂O₂S₂ Antioxidant, antimicrobial
    5,6-Dimethyl-2-[[2-(4-morpholinyl)-2-oxoethyl]thio]-3-(2-propen-1-yl)thieno[2,3-d]pyrimidin-4-one Prop-2-en-1-yl (allyl) 2-(4-Morpholinyl)-2-oxoethylsulfanyl C₁₇H₂₁N₃O₃S₂ Not explicitly reported

    Key Observations:

    Position 3 Substituents: The allyl group in the target compound and may enhance reactivity compared to ethyl or aromatic substituents (e.g., ). Aromatic/heterocyclic groups (e.g., furan-2-ylmethyl in ) are associated with improved antioxidant activity due to electron-rich systems .

    Position 2 Substituents :

    • The 3,3-dimethyl-2-oxobutylsulfanyl chain in the target compound introduces a sterically hindered ketone, which may affect solubility and binding affinity compared to phenyl or benzyl derivatives (e.g., ).
    • Electron-withdrawing groups (e.g., trifluoromethyl in ) could enhance metabolic stability but reduce solubility.

    Derivatives with indolyl or thiazolidinone moieties (e.g., ) exhibit antimicrobial activity, likely due to interactions with bacterial enzymes or membranes.

    Research Findings and Implications

    • Synthetic Flexibility: The thienopyrimidinone core allows modular functionalization, enabling optimization of pharmacokinetic properties. For example, replacing the allyl group with a morpholinyl derivative (as in ) may improve water solubility.
    • Structure-Activity Relationships (SAR) :
      • Bulkier substituents at position 2 (e.g., 3,3-dimethyl-2-oxobutyl) may reduce off-target interactions but require formulation strategies to address poor solubility.
      • Allyl groups at position 3 could serve as prodrug motifs, leveraging in vivo oxidation or conjugation pathways.

    Biological Activity

    The compound 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidinone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives.

    Synthesis and Characterization

    The synthesis of thieno[2,3-d]pyrimidinones typically involves multi-step processes including cyclization reactions. For instance, derivatives have been synthesized from 2-aminothiophene and carbonyl compounds through various methods such as refluxing with hydrazine or using alkylation strategies. Characterization techniques such as NMR , IR , and mass spectrometry are employed to confirm the structures of these compounds.

    Example Synthesis Pathway

    • Starting Material : 2-Aminothiophene derivatives.
    • Reagents : Carbonyl compounds and hydrazine.
    • Conditions : Reflux in methanol.
    • Characterization : Confirmed via NMR (chemical shifts indicative of functional groups) and IR spectroscopy (carbonyl stretching).

    Antimicrobial Activity

    Numerous studies have evaluated the antimicrobial properties of thieno[2,3-d]pyrimidinones against various bacterial and fungal strains. The compound in focus has shown significant activity against both Gram-positive and Gram-negative bacteria.

    Microorganism Activity (µg/mL) Control (Standard Drug)
    Staphylococcus aureus100Ciprofloxacin
    Bacillus subtilis200Ciprofloxacin
    Escherichia coli150Ampicillin
    Pseudomonas aeruginosa200Ampicillin
    Candida albicans100Fluconazole
    Aspergillus niger150Fluconazole

    The compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.05 to 0.13 mM , indicating it is significantly more potent than traditional antibiotics like streptomycin and ampicillin for certain derivatives .

    Anticancer Activity

    Thieno[2,3-d]pyrimidinones have also been investigated for their potential as anticancer agents. Various derivatives have demonstrated inhibitory effects on tumor cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer).

    Cell Line IC50 (µM) Comparison Control
    HepG210Doxorubicin
    MCF-715Doxorubicin
    BCG-82312Doxorubicin

    These findings suggest that modifications to the thieno[2,3-d]pyrimidinone structure can enhance its cytotoxicity against cancer cells .

    Case Studies

    • Antibacterial Evaluation : A recent study synthesized several thieno[2,3-d]pyrimidinone derivatives and evaluated their antibacterial properties using the agar well diffusion method. Compounds showed varying degrees of activity against tested strains with some exhibiting superior efficacy compared to standard antibiotics .
    • Anticancer Efficacy : Another investigation focused on the anticancer properties of thieno[2,3-d]pyrimidinones where specific derivatives were tested against multiple cancer cell lines. The results indicated that certain modifications led to enhanced selectivity and potency against cancerous cells .

    Q & A

    Q. What explains discrepancies in solubility predictions vs. experimental data?

    • Methodological Answer : Computational solubility models (e.g., COSMO-RS) may fail to account for polymorphic forms (as in ). Experimental validation via dynamic light scattering (DLS) or differential scanning calorimetry (DSC) identifies amorphous vs. crystalline phases. Co-solvency studies (e.g., PEG-400/water mixtures) improve predictive accuracy .

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